molecular formula C19H21FN2O2 B2481558 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1207001-82-8

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2481558
CAS No.: 1207001-82-8
M. Wt: 328.387
InChI Key: CGLYNCMMNSUYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative designed for research applications. Its molecular architecture, incorporating a cyclopropyl moiety linked to a 4-fluorophenyl ring and a 4-methoxybenzyl group, is frequently explored in medicinal chemistry for its potential to modulate biological targets. The 4-fluorophenyl group is a common pharmacophore known to influence binding affinity and metabolic stability . The specific cyclopropylmethyl spacer may confer conformational restraint, potentially leading to enhanced selectivity for target proteins. This compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and investigations into enzyme and receptor interactions. Researchers can utilize it as a building block or a lead compound in the development of novel therapeutic agents. This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-17-8-2-14(3-9-17)12-21-18(23)22-13-19(10-11-19)15-4-6-16(20)7-5-15/h2-9H,10-13H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLYNCMMNSUYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This step involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the fluorophenyl group: The cyclopropyl intermediate is then reacted with a fluorophenyl halide under conditions that facilitate nucleophilic substitution.

    Attachment of the methoxybenzyl group: The resulting intermediate is further reacted with a methoxybenzyl halide in the presence of a base to form the desired product.

    Formation of the urea moiety: Finally, the compound is treated with an isocyanate or a carbodiimide to introduce the urea functionality.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the cyclopropyl group, depending on the reagents and conditions used.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural and physicochemical differences between 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea and analogous compounds derived from available literature:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Notes Reference
This compound - Cyclopropylmethyl-4-fluorophenyl
- 4-Methoxybenzyl
C19H20FN2O2 333.38 High lipophilicity (predicted); cyclopropane enhances rigidity
1-(4-Fluorobenzyl)-3-(4-isobutoxybenzyl)-1-(1-methylpiperidin-4-yl)urea (BP 3125) - 4-Fluorobenzyl
- 4-Isobutoxybenzyl
- 1-Methylpiperidin-4-yl
C25H31FN3O2 448.54 Increased bulk from piperidine; isobutoxy may reduce solubility
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea - Benzyl
- 4-Chlorophenyl
- Methoxy
C15H15ClN2O2 290.74 pKa = 12.75; chloro substituent enhances electron withdrawal
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea (Product 14) - 3-Phenylpropyl
- Diisopropyl
- 4-Methoxyphenyl
C23H31N3O2 381.52 Branched alkyl chains may lower metabolic stability

Key Insights:

Cyclopropane vs.

Electron-Withdrawing Groups : The 4-fluorophenyl group (target compound) and 4-chlorophenyl () both enhance electrophilicity, but fluorine’s smaller size and lower polarizability may favor better target selectivity .

Solubility Considerations : The 4-methoxybenzyl group in the target compound likely increases hydrophilicity relative to BP 3125’s 4-isobutoxybenzyl substituent, which introduces steric hindrance .

Steric and Electronic Effects : The absence of a piperidine ring (cf. BP 3125) in the target compound reduces molecular weight and may enhance blood-brain barrier penetration .

Research Findings and Limitations

  • Synthetic Feasibility: The cyclopropane ring in the target compound is synthesized from precursors like 1-(4-fluorophenyl)cyclopropanecarbonitrile (BP 3128), a strategy noted for scalability in industrial settings .
  • Biological Data Gap: No direct activity data for the target compound exists in the provided evidence. Comparisons are based on structural analogs (e.g., BP 3125’s urea derivatives are often explored for kinase inhibition ).
  • Physicochemical Predictions : The target compound’s predicted density (~1.3 g/cm³) and pKa (~12–13) align with urea derivatives in , suggesting similar solubility and ionization profiles .

Biological Activity

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C17_{17}H20_{20}F1_{1}N2_{2}O2_{2}
  • Molecular Weight : 304.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Phosphodiesterases (PDEs) : Similar compounds have shown significant inhibition of PDE4D, which plays a crucial role in inflammatory responses and cognitive functions. The selectivity for PDE4D over other isoforms suggests potential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to their anti-inflammatory properties .

Antibacterial and Antifungal Properties

Recent studies have demonstrated that compounds related to this compound exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.0039 mg/mLStrong
Escherichia coli0.025 mg/mLModerate

These findings suggest that the compound may be effective in treating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

  • Case Study : A recent study on a similar urea derivative showed a significant reduction in tumor growth in xenograft models, suggesting potential applications in oncology .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic viability:

  • Absorption : The compound demonstrates good gastrointestinal permeability, which is essential for oral bioavailability.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, which may influence its efficacy and safety profile.
  • Toxicity : Preliminary toxicity assessments indicate that it has a favorable safety profile, with no significant cytotoxic effects observed in vitro .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(4-methoxybenzyl)urea with high purity and yield?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the cyclopropyl ring via [2+1] cycloaddition using 4-fluorophenyl diazo compounds and alkenes under controlled temperature (0–5°C) .
  • Step 2 : Functionalization of the cyclopropyl group with a methylene linker via nucleophilic substitution (e.g., using bromomethyl intermediates and bases like K₂CO₃ in DMF) .
  • Step 3 : Coupling with 4-methoxybenzyl isocyanate in anhydrous THF at 60°C for 12 hours to form the urea moiety .
    Key Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) and adjust solvent polarity (e.g., DCM vs. THF) to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing the structural and physicochemical properties of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify cyclopropyl protons (δ 0.8–1.2 ppm) and urea NH signals (δ 5.5–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected for C₁₉H₂₀FN₃O₂: 358.1562) .
  • Physicochemical Profiling :
  • LogP Measurement : Reverse-phase HPLC to determine lipophilicity, critical for blood-brain barrier penetration in CNS studies .
  • Thermogravimetric Analysis (TGA) to assess thermal stability (>200°C for drug formulation suitability) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Kinase Inhibition : Screen against panels (e.g., tyrosine kinases) using ADP-Glo™ assays to identify IC₅₀ values .
  • Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Target Identification :
    Use SPR (Surface Plasmon Resonance) to measure binding affinity to receptors like GABAₐ or serotonin transporters, given structural analogs’ neuroactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation :
Substituent ModificationObserved EffectReference
4-Fluorophenyl → 3-FluorophenylReduced kinase inhibition (IC₅₀ ↑ 2.5-fold)
Methoxy → Ethoxy (on benzyl)Improved metabolic stability (t₁/₂ ↑ 40%)
  • Scaffold Optimization : Replace cyclopropane with bicyclo[2.2.1]heptane to test steric effects on target binding .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

  • Methodological Answer :
  • Pharmacokinetic Analysis :
  • Measure plasma protein binding (equilibrium dialysis) to explain reduced free drug levels in vivo .
  • Use LC-MS/MS to quantify metabolite formation (e.g., demethylation of methoxy group) .
  • Experimental Controls :
    Include a positive control (e.g., fluoxetine for serotonin assays) and validate animal models (e.g., transgenic mice for target overexpression) .

Q. What strategies are effective for optimizing in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Methodological Answer :
  • Formulation Adjustments :
  • Use PEGylated nanoparticles to enhance solubility and half-life .
  • Dosing Regimens :
    Conduct staggered dosing in Sprague-Dawley rats (1–10 mg/kg IV/PO) with serial blood sampling for AUC calculations .

Q. How can stability studies resolve degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation :
  • Acidic Conditions (0.1 M HCl, 40°C): Monitor urea bond cleavage via LC-MS .
  • Oxidative Stress (3% H₂O₂): Identify sulfoxide derivatives from methoxybenzyl oxidation .
  • Stabilization Strategies :
    Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.